C.I. Reactive Blue 18
Description
Significance of Reactive Dyes in Textile and Related Industries
Reactive dyes are highly colored organic substances primarily utilized for tinting textiles, especially cellulosic fibers such as cotton, rayon, and hemp, as well as some protein fibers like wool and silk Current time information in Davidson County, US.mdpi.comacademicjournals.orgdntb.gov.ua. Their paramount significance stems from their ability to form a strong covalent bond with the fiber molecules during the dyeing process Current time information in Davidson County, US.mdpi.comacademicjournals.orgessentialchemicalindustry.org. This chemical reaction ensures that the dye becomes an integral part of the fabric, leading to exceptional wash and light fastness, high durability, and resistance to fading even after multiple washes and light exposure Current time information in Davidson County, US.mdpi.comessentialchemicalindustry.orgresearchgate.net.
Beyond textiles, reactive dyes find application in a range of other industries. They are used in the paper industry for consistent and durable color in paper products, the leather industry for dyeing and printing leather, and in paints and coatings for vibrant, durable paints due to their chemical stability and strong substrate bonding Current time information in Davidson County, US.. Their versatility allows for a wide spectrum of colors with high saturation and yield, making them a preferred choice for manufacturers seeking long-lasting, high-quality colored products dntb.gov.uaessentialchemicalindustry.orgresearchgate.net. Reactive dyes are considered among the most permanent dye types for cellulosic fibers wikipedia.org.
Table 1: Key Characteristics and Applications of Reactive Dyes
| Characteristic | Description |
| Bonding Mechanism | Forms a covalent bond with fiber molecules (e.g., hydroxyl groups in cellulose (B213188), amino groups in wool/nylon) Current time information in Davidson County, US.mdpi.comacademicjournals.orgessentialchemicalindustry.orgnih.gov. This is the strongest type of chemical bond Current time information in Davidson County, US.. |
| Colorfastness | Excellent wash fastness (resistant to removal during washing) and light fastness (resistant to fading from light exposure) Current time information in Davidson County, US.mdpi.comacademicjournals.orgresearchgate.net. |
| Color Range & Yield | Produces bright, vibrant hues and a wide spectrum of colors with high saturation, crucial for fashion and home textiles Current time information in Davidson County, US.essentialchemicalindustry.orgresearchgate.net. High color yield, especially in digital printing on lustrous fabrics like silk researchgate.net. |
| Durability | Chemically stable, ensuring colors remain vivid over time and resistant to deterioration from rubbing Current time information in Davidson County, US.researchgate.net. |
| Primary Applications | Textile Industry: Cotton, viscose, linen, rayon, wool, silk Current time information in Davidson County, US.mdpi.comacademicjournals.orgdntb.gov.uaessentialchemicalindustry.orgresearchgate.net. Other Industries: Paper, leather, paints, coatings, plastics Current time information in Davidson County, US.. |
| Solubility | Generally highly soluble in water academicjournals.orgdntb.gov.ua. |
Environmental Challenges Posed by Reactive Dye Effluents
Despite their industrial advantages, reactive dyes present significant environmental challenges, primarily due to the nature of their application and subsequent wastewater discharge. During the dyeing process, a considerable portion of reactive dyes—sometimes as much as 50%—does not fully fix to the fabric and is hydrolyzed, remaining unreacted or unbound in the dye bath effluent chemsrc.comhhu.edu.cnresearchgate.net. This results in large volumes of highly colored wastewater chemsrc.comnpolar.noscispace.com.
The discharge of these dye-laden effluents into water bodies has several adverse environmental impacts:
Aesthetic Pollution and Light Penetration: The vibrant colors cause severe discoloration of water, reducing light penetration into aquatic habitats. This impedes photosynthetic activity of aquatic flora, disrupting the ecosystem's balance chemsrc.comhhu.edu.cnnpolar.noscispace.com.
Oxygen Depletion: Decreased photosynthetic activity, combined with the organic load of the dyes, leads to an increased Biochemical Oxygen Demand (BOD) and Chemical Oxygen Demand (COD) in water bodies. This lowers dissolved oxygen levels, which is detrimental to aquatic fauna, including fish hhu.edu.cnnpolar.noscispace.com.
Toxicity and Carcinogenicity: Reactive dyes and their degradation products can be toxic to aquatic organisms, potentially causing skin irritation, tumors in fish, and disrupting microbial ecosystems chemsrc.comhhu.edu.cnnpolar.noscispace.comnih.gov. While many azo pigments are non-toxic, some, particularly those derived from benzidine, are known carcinogens, leading to their discontinuation in many Western countries in the 1980s. The persistence of reactive dyes in the environment can also lead to bioaccumulation chemsrc.com.
High Salt and Alkaline Load: Reactive dyeing processes often require the use of high concentrations of salts and alkaline solutions. These chemicals are also discharged in the effluent, contributing to high salinity and pH imbalances in receiving waters, posing additional technological and economic challenges for wastewater treatment researchgate.netnpolar.no.
Table 2: Environmental Impacts of Reactive Dye Effluents
| Environmental Concern | Description |
| Water Discoloration | High concentrations of unfixed dyes lead to visible color in water bodies, impacting aesthetic quality npolar.noscispace.com. |
| Light Blockage | Colored water inhibits sunlight penetration, reducing photosynthesis in aquatic plants and algae hhu.edu.cnnpolar.noscispace.com. |
| Oxygen Depletion | Increased BOD and COD from organic dye loads, coupled with reduced photosynthesis, depletes dissolved oxygen crucial for aquatic life hhu.edu.cnnpolar.noscispace.com. |
| Aquatic Toxicity | Dyes and their degradation products can be toxic to aquatic organisms, causing health issues and ecosystem disruption chemsrc.comhhu.edu.cnnpolar.no. |
| Bioaccumulation | Persistent reactive dyes may accumulate in aquatic habitats, posing long-term ecological risks chemsrc.com. |
| Ancillary Pollutants | High levels of salts and alkaline substances from the dyeing process contribute to salinity and pH changes in water, complicating treatment researchgate.netnpolar.no. |
| Mutagenicity/Carcinogenicity | Some reactive dyes, particularly certain azo dyes, or their cleavage products, can exhibit mutagenic or carcinogenic properties chemsrc.comnih.gov. |
Overview of C.I. Reactive Blue 18 as a Representative Compound in Environmental Research
This compound (CAS: 12217-99-1) is a synthetic reactive dye within the broad class of reactive dyes researchgate.net. Like other reactive blue dyes, it is primarily used in the textile industry for dyeing cellulosic fibers, such as cotton, to achieve vibrant blue shades with excellent colorfastness.
Properties
CAS No. |
12217-99-1 |
|---|---|
Molecular Formula |
C14H20O4 |
Synonyms |
C.I. Reactive Blue 18 |
Origin of Product |
United States |
Advanced Methodologies for the Degradation and Decolorization of C.i. Reactive Blue 18
Oxidative Degradation Processes
Oxidative degradation processes are widely employed for their ability to break down complex organic molecules into simpler, less harmful compounds, ultimately leading to decolorization and, ideally, complete mineralization.
Advanced Oxidation Processes (AOPs) for Reactive Blue Dye Treatment
Advanced Oxidation Processes (AOPs) are characterized by the generation of highly reactive species, primarily hydroxyl radicals (•OH), which possess a high oxidation potential (E° = 2.8 V) and can non-selectively degrade a broad range of organic pollutants rsc.orgscielo.org.zasciencepublishinggroup.com.
The Fenton process, a prominent AOP, involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) under acidic conditions to produce highly oxidative hydroxyl radicals rsc.org. The Photo-Fenton process enhances this by utilizing UV-light, which can accelerate the regeneration of Fe²⁺ from Fe³⁺ and directly photolyze H₂O₂ to produce more hydroxyl radicals.
Studies on the decolorization of C.I. Reactive Blue 181 (RB181), an anthraquinone (B42736) dye, using the Fenton process have shown significant efficiencies. Optimal conditions for Fenton treatment of RB181 were reported as [Fe²⁺] = 30 mg/L, [H₂O₂] = 50 mg/L, and pH 3, achieving 88% color removal. The decolorization kinetics of RB181 via the Fenton process typically follow a pseudo-second-order reaction researchgate.netnih.gov. For C.I. Reactive Blue 19 (RB19), another anthraquinone dye, Fenton oxidation achieved 96.3% decolorization at initial concentrations of 25 mg/L, with optimal conditions of pH 3.0, 1.5 mM H₂O₂, and 0.25 mM Fe²⁺ rsc.org. The efficiency tends to decrease with increasing initial dye concentration, with a reduction from 96.3% to 85.3% when the dye concentration increased from 25 mg/L to 100 mg/L rsc.org.
Sono-Fenton and sonophotocatalytic processes integrate ultrasound (US) irradiation with Fenton-based AOPs, or photocatalysis, respectively. Ultrasound enhances the generation of hydroxyl radicals through cavitation and can improve mass transfer and catalyst dispersion researchgate.nettandfonline.comacs.org.
For C.I. Reactive Blue 181, the Sono-Fenton process demonstrated superior decolorization efficiency compared to the conventional Fenton process. Under optimal conditions ([Fe²⁺] = 10 mg/L, [H₂O₂] = 40 mg/L, and pH 3), the Sono-Fenton process achieved 93.5% color removal, surpassing the 88% removal by Fenton alone researchgate.netnih.gov. The enhanced performance is attributed to the additional production of oxidizing agents resulting from sonication researchgate.netnih.gov. The decolorization kinetics in Sono-Fenton studies for RB181 often follow Behnajady kinetics researchgate.net. In sonophotocatalytic oxidation, a study on Reactive Blue 21 (a related reactive blue dye) reported approximately 99.41% degradation, with a significantly higher degradation rate (16.1 times) than sonophotolysis alone tandfonline.com. This synergistic effect is often due to improved electron-hole pair separation and enhanced reactive species generation tandfonline.com.
The UV/Hydrogen Peroxide (UV/H₂O₂) system is an AOP where UV irradiation facilitates the homolytic cleavage of hydrogen peroxide to produce hydroxyl radicals aksaray.edu.trscielo.org.za. This process is particularly effective for decolorization and degradation of various dyes.
For C.I. Reactive Blue 181, the UV/H₂O₂ process achieved complete decolorization with optimum conditions identified as [H₂O₂] = 500 mg/L, [RB181] = 500 mg/L, and pH 3, for a 20-minute reaction time capes.gov.braksaray.edu.trresearchgate.net. The decolorization kinetics of RB181 by UV/H₂O₂ generally follow pseudo-first-order reaction kinetics capes.gov.braksaray.edu.trresearchgate.net. For C.I. Reactive Blue 19, complete decolorization was observed in less than 15 minutes, with the decolorization rate increasing with solution pH. The optimal H₂O₂ concentration was around 30 mmol/L, beyond which the process rate could decrease due to scavenging effects scielo.org.za.
For C.I. Reactive Blue 19 (RB19), complete decolorization by ozonation was achieved within 45 minutes scielo.bricrc.ac.irresearchgate.net. The efficiency of ozonation increased from 64% to 94% with an increase in ozone dosage from 38.4 to 153.6 mg O₃/L scielo.br. Neutral pH (pH 7) was found to be most efficient for RB19 removal by ozonation scielo.br. UV-enhanced ozonation for RB19 showed slightly better performance in terms of COD and TOC removal compared to ozonation alone, achieving 57% COD removal and 27% TOC removal after 90 minutes, compared to 47% COD and 19% TOC for ozonation alone icrc.ac.ir. For C.I. Reactive Blue 160, ozonation was also found to be highly efficient, following first-order kinetics researchgate.net. Similarly, for C.I. Reactive Blue 171, complete decolorization was obtained using ozonation, while UV/H₂O₂ showed poor efficiency, highlighting the effectiveness of ozone for this particular dye structure researchgate.net.
Electrochemical oxidation (EO) and electrocoagulation (EC) are advanced methods that utilize electrical current to treat wastewater. EO involves the direct or indirect oxidation of pollutants at the electrode surface, often generating hydroxyl radicals and other strong oxidants walshmedicalmedia.comcore.ac.uk. EC involves the generation of coagulating metal hydroxides in situ by electro-dissolution of sacrificial anodes, which then remove pollutants through coagulation, adsorption, and precipitation clinicsearchonline.orgscispace.comrjlbpcs.com.
For C.I. Reactive Blue 19 (RB19), electrochemical oxidation using commercial steel wool electrodes achieved decolorization efficiencies higher than 95% within 120 minutes, with a reaction rate of 0.134 min⁻¹ based on a first-order model scielo.org.boupb.edu. The decolorization of RB19, an anthraquinone-type dye, was notably faster than that of azo dyes under similar conditions scielo.org.boupb.edu. In electrocoagulation studies for C.I. Reactive Blue 19, a color removal efficiency of 96% was achieved within 20 minutes clinicsearchonline.org. The process is highly dependent on pH, with optimal efficacy observed in alkaline conditions (e.g., pH 10), where removal efficiency improved from pH 7 clinicsearchonline.orgbiorxiv.org. For C.I. Reactive Blue 198, electro-oxidation with graphite (B72142) electrodes, in the presence of NaCl as an electrolyte, achieved near-complete color removal (99.71-99.86%) under optimal conditions (pH 4.6-7.0, NaCl concentration 0.08-0.17 M, and electrolysis time 10.5-16.0 min) researchgate.net. The mechanism often involves the formation of iron hydroxide (B78521) flocs, Fe(OH)n, which interact with dye active groups rjlbpcs.com.
Data Tables
The following tables summarize detailed research findings for the degradation of C.I. Reactive Blue 18 (and similar anthraquinone reactive blues) using various advanced oxidation processes.
Table 1: Fenton and Sono-Fenton Degradation of C.I. Reactive Blue 181
| Process | Fe²⁺ Concentration (mg/L) | H₂O₂ Concentration (mg/L) | pH | Decolorization Efficiency (%) | Kinetic Model | References |
| Fenton | 30 | 50 | 3 | 88 | Pseudo-second-order | researchgate.netnih.gov |
| Sono-Fenton | 10 | 40 | 3 | 93.5 | Behnajady kinetics | researchgate.netnih.gov |
Table 2: UV/Hydrogen Peroxide Oxidation of C.I. Reactive Blue Dyes
| Dye | H₂O₂ Dosage (mg/L or mmol/L) | Dye Concentration (mg/L or mM) | pH | Reaction Time (min) | Decolorization Efficiency (%) | Kinetic Order | References |
| C.I. Reactive Blue 181 | 500 mg/L | 500 mg/L | 3 | 20 | Complete | Pseudo-first-order | capes.gov.braksaray.edu.trresearchgate.net |
| C.I. Reactive Blue 19 | 30 mmol/L | - | >7 | <15 | Complete | Pseudo-first-order | scielo.org.za |
Table 3: Ozonation and UV-Assisted Ozonation of C.I. Reactive Blue 19
| Process | Ozone Dosage (g/m³ or mg/L) | Initial Dye Conc. (mg/L or mM) | pH | Decolorization Time (min) | Decolorization Efficiency (%) | COD Removal (%) (90 min) | TOC Removal (%) (90 min) | References |
| Ozonation | 55 g/m³ (for 800 mg/L) | 800 mg/L | 6.2 | 45 (complete) | 100 | 47 | 19 | icrc.ac.ir |
| UV-assisted Ozonation | 55 g/m³ (for 800 mg/L) | 800 mg/L | 6.2 | 45 (complete) | 100 | 57 | 27 | icrc.ac.ir |
| Ozonation (RB19) | 38.4-153.6 mg/L | - | 7 | - | 64-94 | - | - | scielo.br |
Table 4: Electrochemical Oxidation and Electrocoagulation of C.I. Reactive Blue Dyes
| Process | Dye | Electrode Material | Optimal Conditions | Decolorization Efficiency (%) | Reaction Rate Constant (min⁻¹) | References |
| Electrochemical Oxidation | C.I. Reactive Blue 19 | Commercial steel wool | 18 V, NaOH 0.33 M | >95 (in 120 min) | 0.134 | scielo.org.boupb.edu |
| Electrocoagulation | C.I. Reactive Blue 19 | - | pH 10 | 96 (in 20 min) | - | clinicsearchonline.org |
| Electro-oxidation | C.I. Reactive Blue 198 | Graphite | pH 4.6-7.0, NaCl 0.08-0.17 M, 10.5-16.0 min | 99.71-99.86 | - | researchgate.net |
Electrochemical Oxidation and Electrocoagulation Strategies
Anode Material Selection and Performance Optimization
The efficiency of electrochemical degradation processes for reactive dyes is significantly influenced by the selection of the anode material. Various anode materials have been explored, demonstrating different levels of performance in decolorization and mineralization.
Studies on the electro-oxidation of reactive dyes, such as Reactive Blue 4 (RB-4) and Reactive Orange 16 (RO-16), have highlighted the effectiveness of Dimensionally Stable Anodes (DSA®) electrodes, particularly Ti/RuTiO. This material has shown to be highly active for organic compound oxidation, achieving efficient color removal, even at low chloride concentrations (0.01 mol L⁻¹), within a short electrolysis time of 10 minutes. For RB-4 and RO-16, mineralization performance reached between 78% and 86% in chloride medium scielo.br.
Other anode materials have also been investigated for the degradation of various reactive blue dyes:
Graphite electrodes: Used for the decolorization of Disperse Blue-1 dye, showing increased efficiency with electrolysis time and current density tuiasi.ro. For C.I. Reactive Yellow 186, graphite electrodes achieved 99% decolorization and 73% Chemical Oxygen Demand (COD) removal under optimized conditions of pH 3.9, NaCl concentration 0.11 M, and 18 minutes electrolysis time bohrium.com.
Ti/RuO and stainless steel electrodes: Employed for the electro-oxidation of C.I. Reactive Yellow 17 and Blue 4, where increasing the concentration of supporting electrolytes significantly enhanced the degradation process walshmedicalmedia.com.
Commercial steel wool electrodes: Applied in the electrochemical degradation of C.I. Reactive Blue 19 (RB-19) using ferrate (VI), exhibiting rapid decolorization kinetics scielo.org.bo.
Cobalt/graphite-polyvinyl chloride (Co/C–PVC) composite electrode: Fabricated for the decolorization of C.I. Reactive Blue 21 (RB21), demonstrating high efficiency (99.95%) and significant COD/BOD5 reduction (>75%) for both RB21 and synthetic textile effluent semanticscholar.orgresearchgate.net. This electrode showed high mechanical strength and strong binding ability between carbon and cobalt semanticscholar.org.
Generally, anodes with high oxygen overpotential, such as Boron-doped diamond (BDD) and certain metal oxide anodes, are preferred as they promote higher rates of organic pollutant removal by generating highly oxidizing species like hydroxyl radicals (•OH) researchgate.net. The electrochemical oxidation rate, its mechanism, and the products formed are strongly dependent on the anode material researchgate.net.
Influence of Electrolyte Concentration and pH on Electrochemical Efficiency
Electrolyte concentration and pH are critical parameters that profoundly influence the efficiency of electrochemical degradation of reactive dyes.
Electrolyte Concentration: The presence and concentration of supporting electrolytes, such as NaCl or NaSO, play a crucial role by providing conductivity and facilitating the generation of active oxidizing species (e.g., hypochlorite (B82951) ions from chloride) scielo.brwalshmedicalmedia.com.
For Reactive Blue 4 and Reactive Orange 16, total color removal was observed at a low chloride concentration (0.01 mol L⁻¹) after just 10 minutes of electrolysis, with no significant enhancement noted upon further increasing the chloride concentration scielo.br.
In the degradation of C.I. Reactive Yellow 186, higher NaCl concentration increased removal efficiency and decreased energy consumption bohrium.com. Similarly, for C.I. Reactive Yellow 17 and Blue 4, increasing the concentration of supporting electrolytes like NaCl or NaSO significantly enhanced the degradation process walshmedicalmedia.com.
However, for C.I. Reactive Blue 19, varying NaOH concentrations from 0 to 0.44 M did not significantly affect its degradation rate, though an optimal voltage of 18 V and 0.33 M NaOH yielded rapid decolorization scielo.org.bo.
pH: Solution pH is a critical factor affecting several properties, including the chemical states of solution species, electrostatic interactions at the electrode/solution interface, and the type of active oxidizing species formed tuiasi.roacs.org.
For the electrochemical decolorization of Disperse Blue-1 dye, a nonlinear trend with pH was observed, with maximum efficiency (90%) obtained at pH 7 tuiasi.ro.
Acidic pH has been found beneficial for the removal of C.I. Reactive Yellow 186 bohrium.com and can enhance the stability and lifetime of anodes and hydroxyl radicals scielo.br. A pH of 3.0 was chosen in studies on Reactive Blue 4 degradation because it enhances hydroxyl radical lifetime and the formation of chloroactive species when chloride ions are present scielo.br.
Conversely, for C.I. Reactive Dyes Yellow 17 and Blue 4, an alkaline pH of 11 showed enhanced degradation walshmedicalmedia.com. For Reactive Blue 19, an optimal alkaline pH of 11 at 25°C achieved 99% degradation in 30 minutes, while at 45°C, a neutral pH of 7 achieved 99% degradation in 10 minutes tandfonline.com.
Photocatalytic Degradation Using Advanced Nanomaterials
Photocatalytic degradation has emerged as a highly promising and environmentally friendly solution for removing recalcitrant organic pollutants like this compound from wastewater. This technology leverages advanced nanomaterials as catalysts to initiate degradation processes under light irradiation.
Metal-Based Photocatalysts (e.g., TiO, ZnO, BiVO, SmFeO) for Reactive Blue Dye Removal
Metal-based semiconductor nanomaterials are widely used as photocatalysts due to their suitable bandgap energies and strong oxidative abilities. They enhance charge carrier separation, reduce electron-hole recombination, and can extend light absorption into the visible spectrum, thereby improving efficiency tandfonline.comtandfonline.comiust.ac.ir.
| Photocatalyst | Target Dye (if not RB18) | Degradation Efficiency | Irradiation Type | Time | Reference |
| ZnO-AAO | Reactive Blue 19 (RB19) | 98.03% | Visible light | 70–90 min | tandfonline.comtandfonline.com |
| Ag-doped ZnO | Reactive Blue 19 (RB19) | 95% | UV light | 90 min | tandfonline.comtandfonline.com |
| SmFeO-rGO | Reactive Blue 19 (RB19) | 92.37% | Ultrasonic + UV | 120 min | tandfonline.comtandfonline.com |
| S-TiO | Reactive Blue 19 (RB19) | N/A (enhanced) | Sono-photocatalysis | N/A | tandfonline.com |
| TiO/FeO | Methylene Blue | 82% | Visible light | 240 min | iust.ac.ir |
| VO | Cibacron Blue FN-R (blue azo dye) | 97% | Solar light | N/A | researchgate.net |
| BiVO/GO/g-CN | Rhodamine B (RhB) | 85% | Visible light | 120 min | researching.cn |
TiO (Titanium Dioxide): A widely used inorganic photocatalyst, particularly commercial Degussa P25 ajol.info. Its large bandgap (around 3.2 eV for anatase) necessitates UV light irradiation (wavelength < 380 nm) for efficient charge carrier generation eeer.org. Doping or combining TiO with other materials, such as Sulphur-doped TiO (S-TiO), can enhance its performance, as demonstrated for Reactive Blue 19 degradation through sono-photocatalysis tandfonline.com. TiO/FeO nanocomposites have shown high photodegradation rates under visible light, with FeO preventing charge carrier recombination iust.ac.ir.
ZnO (Zinc Oxide): Another prominent semiconductor photocatalyst, ZnO-AAO (anodic aluminum oxide) has achieved significant Reactive Blue 19 degradation (98.03%) under visible light within 70-90 minutes. Similarly, Ag-doped ZnO demonstrated 95% degradation of RB19 in 90 minutes under UV light tandfonline.comtandfonline.com.
BiVO (Bismuth Vanadate): This material is gaining attention due to its relatively narrow bandgap (~2.43 eV) and high chemical stability, allowing it to act as a photocatalyst for organic pollutants under visible light researching.cn. Ternary photocatalysts like BiVO/GO/g-CN (graphene oxide/graphitic carbon nitride) have shown improved photocatalytic activity, degrading 85% of Rhodamine B in 120 minutes under visible light researching.cn.
SmFeO (Samarium Orthoferrite): When combined with reduced graphene oxide (SmFeO-rGO), it has shown effectiveness in degrading Reactive Blue 19. A 92.37% degradation rate was observed under combined ultrasonic and UV irradiation within 120 minutes tandfonline.comtandfonline.com.
Role of Charge Carrier Separation and Radical Generation in Photocatalysis
The fundamental mechanism of photocatalysis involves the generation and separation of charge carriers, leading to the formation of highly reactive oxygen species (ROS) that degrade organic pollutants.
Light Absorption and Charge Carrier Generation: When a semiconductor photocatalyst absorbs photons with energy equal to or greater than its bandgap, electrons (e⁻) are excited from the valence band (VB) to the conduction band (CB), simultaneously leaving behind positive holes (h⁺) in the VB ajol.infosemanticscholar.org.
Charge Carrier Separation and Migration: For efficient photocatalysis, these photogenerated electron-hole pairs must separate and migrate to the catalyst surface, avoiding recombination, which would release energy as heat and reduce efficiency acs.orgresearchgate.net. Strategies like forming heterojunctions (e.g., ZnO/TiO, Ag/TiO, BiVO/GO/g-CN) are employed to enhance charge separation and suppress recombination researching.cnacs.org.
Radical Generation: Upon reaching the surface, the charge carriers react with adsorbed species:
Hydroxyl Radicals (•OH): Positive holes (h⁺) in the valence band react with water molecules (HO) or hydroxide ions (OH⁻) adsorbed on the surface to produce highly potent hydroxyl radicals (•OH) ajol.infoacs.org. Hydroxyl radicals are a primary active species responsible for the complete degradation and ring dissociation of dye molecules tandfonline.com.
Superoxide (B77818) Radicals (•O⁻): Photoexcited electrons (e⁻) in the conduction band react with adsorbed oxygen (O) to form superoxide radicals (•O⁻) ajol.infoacs.org.
Dye Degradation: These highly reactive species (•OH, •O⁻, and direct oxidation by h⁺) initiate a series of redox reactions, attacking the dye molecules and breaking them down into smaller, less harmful compounds, eventually leading to mineralization into CO, HO, and inorganic ions tandfonline.commdpi.comd-nb.info.
Optimization of Photocatalytic Reactor Parameters (e.g., pH, catalyst loading, dye concentration, irradiation wavelength)
pH: The solution pH significantly influences the surface charge of the photocatalyst, the charge of the dye molecule, catalyst aggregation, and the positions of the valence and conduction bands acs.org. Optimal pH values vary depending on the specific dye and photocatalyst. For instance, maximum degradation was noted at pH 5 for one study tandfonline.com, while a neutral pH was effective in another tandfonline.com. For Acid Blue 113, increasing pH from 2.0 to 6.0 markedly decreased removal efficiency unlv.edu. Conversely, for C.I. Reactive Blue 21, an alkaline pH of 11 resulted in 99% degradation in 30 minutes tandfonline.com.
Catalyst Loading: An optimal catalyst dose is crucial. While increasing catalyst loading initially provides more active sites for reactions, excessive amounts can lead to aggregation of catalyst particles, reducing the active surface area and hindering light penetration, thereby decreasing efficiency acs.orgtandfonline.com. For VO as a solar photocatalyst, the best dosage was found to be 500 mg/L researchgate.net.
Dye Concentration: The initial dye concentration inversely affects degradation efficiency. Higher dye concentrations can decrease light transmittance in the solution, reducing the activation rate of the photocatalyst and the generation of hydroxyl radicals tandfonline.commdpi.comd-nb.infounlv.edu. This leads to a less favorable ratio between hydroxyl radicals and dye concentration, slowing down the degradation rate tandfonline.com.
Irradiation Wavelength/Intensity: The effectiveness of photocatalysis is directly linked to the light source. UV light is typically required for catalysts with wide bandgaps like pure TiO eeer.org. However, modified or composite photocatalysts (e.g., ZnO-AAO, SmFeO-rGO) are designed to absorb and utilize visible light for enhanced efficiency tandfonline.com. The intensity of irradiation also plays a significant role in the generation of electron-hole pairs acs.orgmdpi.com.
Temperature: While photocatalysis is light-dependent, temperature can also have an effect, though generally less pronounced within the range of 20–80 °C acs.org. Higher temperatures can sometimes accelerate reaction kinetics, as seen with C.I. Reactive Blue 21, where 99% degradation was achieved in 10 minutes at 45°C and pH 7 tandfonline.com.
Reaction Time: Decolorization efficiency generally increases with longer reaction times as more opportunities arise for the dye molecules to interact with the photocatalyst and reactive species semanticscholar.org.
Adsorptive Removal Technologies
Adsorptive removal technologies represent a straightforward and effective method for removing dyes from wastewater, particularly advantageous for low-concentration effluents due to their simplicity and lack of secondary pollution mdpi.com. These methods rely on the adsorption of dye molecules onto the surface of various adsorbent materials.
| Adsorbent Type | Target Dye (if not RB18) | Adsorption Capacity (mg/g) | Equilibrium Time | Key Characteristics/Findings | Reference |
| Modified pistachio shell (MPS) | Reactive Blue 19 (RB19) | N/A | 20 min | 40.26% removal at pH 2, 0.7 g/L MPS dose, 20 mg/L dye conc. | mazums.ac.ir |
| Cross-linked microcrystalline cellulose (B213188)–epichlorohydrin polymers | Reactive Blue 4 | 69.79 | 20 min | Spontaneous, exothermic, electrostatic interaction dominates, good reusability. | hep.com.cn |
| Powdered Activated Carbon (PAC) | Reactive Blue 19 (RB19) | N/A | 3 hours | Optimum dose 0.2 g/L, effective pH 2, exothermic, pseudo-second-order kinetics. | neptjournal.com |
| p-diethylaminomethylcalix tandfonline.comarene silica (B1680970) appended (DSA) resin | Reactive Blue 13, Reactive Blue 171 | High | N/A | Best at pH 7, pseudo-second-order kinetics, physisorption, endothermic, spontaneous, regenerable. | researchgate.net |
| Modified β-chitosan (BCCT) | Reactive Blue 221 (RB221) | 625.00 (at 303 K) | N/A | Best adsorption capacity, resistant to acid hydrolysis, exothermic, spontaneous. | mdpi.com |
Key Research Findings and Performance:
Adsorbents: A diverse range of materials has been investigated for their adsorptive capabilities:
Modified Pistachio Shell (MPS): Demonstrated 40.26% removal of C.I. Reactive Blue 19 (RB19) after 20 minutes under specific conditions (pH 2, 0.7 g/L MPS dose, 20 mg/L dye concentration) mazums.ac.ir.
Cross-linked Microcrystalline Cellulose–Epichlorohydrin Polymers: Showed rapid and efficient adsorption of Reactive Blue 4, achieving a maximum adsorption capacity of 69.79 mg/g with an equilibrium time of just 20 minutes. The process was found to be spontaneous and exothermic, with electrostatic interactions dominating the adsorption hep.com.cn.
Powdered Activated Carbon (PAC): Effectively removed C.I. Reactive Blue 19 (RB19), with an optimum dose of 0.2 g/L and an effective pH of 2. Quasi-equilibrium was attained within 3 hours, and the adsorption process was determined to be exothermic neptjournal.com.
p-diethylaminomethylcalix tandfonline.comarene silica appended (DSA) resin: Exhibited high adsorption capacity for reactive dyes like Reactive Blue 13 and Reactive Blue 171. Optimal adsorption was achieved at pH 7. The adsorption mechanism followed a pseudo-second-order kinetic model and was found to be physisorption in nature, endothermic, and spontaneous. Notably, this resin proved regenerable, retaining over 98% of its adsorption capacity after washing researchgate.net.
Chitosan-based adsorbents: Unmodified α- and β-chitosan, along with modified β-chitosan (β-chitosan cross-linked with triethylenetetramine, BCCT), were evaluated for C.I. Reactive Blue 221 (RB221) removal. BCCT showed the best adsorption performance across various temperatures, confirming the successful introduction of polyaminated and cross-linked structures that enhance its acid resistance and functional amine groups for dye adsorption mdpi.com.
Kinetics and Isotherms:
Many adsorption processes for reactive dyes, including those involving cross-linked microcrystalline cellulose–epichlorohydrin polymers and PAC for RB19, typically follow a pseudo-second-order kinetic model , indicating that chemical adsorption is the rate-limiting step hep.com.cnneptjournal.com.
Adsorption equilibrium data are often well-described by Langmuir and Freundlich isotherm models . The Langmuir model is suitable for monolayer adsorption on homogeneous surfaces, while the Freundlich model describes multilayer adsorption on heterogeneous surfaces hep.com.cnneptjournal.comresearchgate.net. For Reactive Blue 4 on cross-linked microcrystalline cellulose, the Langmuir isotherm model provided a better fit hep.com.cn.
Thermodynamics:
Thermodynamic studies reveal important insights into the nature of the adsorption process. Adsorption of Reactive Blue 4 on cross-linked microcrystalline cellulose was found to be spontaneous and exothermic hep.com.cn. Similarly, adsorption of Reactive Blue 19 on PAC was also determined to be exothermic neptjournal.com. For C.I. Reactive Blue 221 on chitosan (B1678972), the process was exothermic and spontaneous mdpi.com. In contrast, the adsorption of Reactive Blue 13 and Reactive Blue 171 on DSA resin was reported as endothermic and spontaneous researchgate.net.
Adsorption Kinetics and Isotherms for this compound
Adsorption stands as a prominent and effective method for the removal of dyes from aqueous solutions, largely due to its operational simplicity and high efficiency. A detailed understanding of the kinetic and isotherm models governing adsorption processes is fundamental for optimizing treatment conditions and designing efficient adsorption systems.
For the related dye C.I. Reactive Blue 182, studies on its oxidation kinetics using H₂O₂/NaOH and H₂O₂/UV systems revealed a pseudo-first order kinetic behavior wikipedia.org. Thermodynamic analyses, indicated by positive values for activation energy (Ea), activation enthalpy (ΔH#), activation Gibbs energy (ΔG#), and activation entropy (ΔS#), suggest that these oxidative processes are endothermic and require minimal energy input wikipedia.org. Optimal conditions for H₂O₂/NaOH achieved 99.8% decolorization in 125 minutes at 60 °C and pH 12, while H₂O₂/UV yielded 98.9% decolorization in 225 minutes at 70 °C and pH 12 wikipedia.org. A synergistic effect was observed when combining H₂O₂, NaOH, and UV, leading to 99.7% decolorization within a significantly reduced time of 40 minutes wikipedia.org.
In the context of adsorption, experimental data for C.I. Reactive Blue 182 adsorption onto multi-walled carbon nanotubes (MWCNT/SiO₂) were well-described by the pseudo-second order kinetic model, exhibiting a strong correlation coefficient (R² of 0.99) wikipedia.org. The activation energy for this adsorption process was calculated at 15.8 kJ mol⁻¹ wikipedia.org. Furthermore, equilibrium adsorption data for C.I. Reactive Blue 182 on MWCNT/SiO₂ were found to conform well with both the Langmuir and Temkin isotherm models wikipedia.org.
Studies on other reactive blue dyes corroborate these findings. For instance, the adsorption kinetics of Reactive Blue 19 on various adsorbents, such as powdered activated carbon (PAC) and alfa fibers powder, are often best represented by the pseudo-second-order rate equation nih.govchemwhat.com. Equilibrium data for Reactive Blue 19-PAC systems frequently align with Langmuir and Temkin isotherms, suggesting monolayer adsorption on homogeneous surfaces nih.gov. Similarly, the adsorption of Reactive Blue 116 onto multi-walled carbon nanotubes demonstrated fitting to the pseudo-first order kinetic model, with the Langmuir isothermal model best describing the equilibrium data researchgate.net. This adsorbent achieved a maximum adsorption capacity of 32.968 mg g⁻¹ for Reactive Blue 116 researchgate.net.
| Dye | Adsorbent | Kinetic Model (Best Fit) | Isotherm Model (Best Fit) | Maximum Adsorption Capacity (mg/g) | Reference |
|---|---|---|---|---|---|
| C.I. Reactive Blue 182 | MWCNT/SiO₂ | Pseudo-second order | Langmuir, Temkin | Not specified for adsorption capacity, but ~95% removal. | wikipedia.org |
| Reactive Blue 19 | Powdered Activated Carbon (PAC) | Pseudo-second order | Langmuir, Temkin | Not specified | nih.gov |
| Reactive Blue 116 | Multi-walled Carbon Nanotubes | Pseudo-first order | Langmuir | 32.968 | researchgate.net |
| Reactive Blue 4 | Mustard Stalk Activated Carbon (MSAC) | Pseudo-second order | Langmuir | Not specified, but 61.5% removal at 150mg/L | chemotechnique.se |
| Reactive Blue 4 | Cross-Linked Microcrystalline Cellulose–Epichlorohydrin Polymers | Pseudo-first order | Langmuir, Freundlich | Not specified |
Development of Novel Adsorbent Materials for Dye Scavenging
The continuous pursuit of novel and highly efficient adsorbent materials is a critical area of research aimed at enhancing the removal of reactive dyes. These materials are designed to possess superior adsorption capacities, improved reusability, and enhanced cost-effectiveness.
For C.I. Reactive Blue 182, a composite material comprising multi-walled carbon nanotubes and silica (MWCNT/SiO₂) has demonstrated promising adsorption capabilities, achieving approximately 95% dye removal. This performance significantly surpasses that of standalone silica nanoparticles (~50%) and carbon nanotubes (~45%) wikipedia.org.
Beyond C.I. Reactive Blue 182, research into novel adsorbents for other reactive blue dyes has yielded diverse and effective materials:
Titania-based Adsorbents: The titania-based adsorbent, Adsorbsia As500, has been successfully applied for the removal of C.I. Reactive Blue 21, showing strong affinity and efficient sorption characteristics.
Multi-walled Carbon Nanotubes (MWCNTs): MWCNTs, synthesized through catalytic chemical vapor deposition, have proven effective in adsorbing Reactive Blue 116. These nanotubes exhibit a maximum adsorption capacity of 32.968 mg g⁻¹ for the dye, with optimal adsorption observed at pH values of 2 and 12 researchgate.net.
Bauxite (B576324) Residue: As a cost-effective by-product of the aluminum industry, acid-activated bauxite residue has been investigated as a low-cost adsorbent for reactive blue dyes. This material achieved a remarkable 100% dye removal efficiency and an adsorption capacity of 186.01 mg g⁻¹ under optimized conditions (0.5 mg/L adsorbent dosage, initial pH 2, 50 mg/g dye concentration, and 25 °C reaction temperature). Its reusability is also noteworthy, maintaining 99% of its original capacity after a water regeneration cycle.
Modified Clays: Bentonite modified with cetyltrimethylammonium bromide (B-CTAB) has shown efficacy in removing Reactive Blue 21 dye. This modified clay maintains high removal rates across a pH range of 2 to 10 and at elevated dye concentrations.
Cross-linked Microcrystalline Cellulose–Epichlorohydrin Polymers: These modified cellulose-based polymers have demonstrated rapid and efficient adsorption capabilities for Reactive Blue 4 dye, indicating their potential as effective adsorbents for wastewater treatment.
Iron-based Magnetic Aluminium Oxide Nanocomposite (IMANC): Synthesized using a solution combustion method, IMANC has been explored for the removal of Reactive Blue 19. Its favorable characteristics, including small particle size, high surface area, and porous structure, position it as a promising magnetic nanoadsorbent for dye scavenging.
| Adsorbent Material | Target Dye | Key Performance/Efficiency | Reference |
|---|---|---|---|
| MWCNT/SiO₂ | C.I. Reactive Blue 182 | ~95% adsorption performance | wikipedia.org |
| Adsorbsia As500 (Titania-based) | C.I. Reactive Blue 21 | High affinity, efficient sorption | |
| Multi-walled Carbon Nanotubes | Reactive Blue 116 | Max adsorption capacity: 32.968 mg g⁻¹ | researchgate.net |
| Acid-activated Bauxite Residue | Reactive Blue dye | 100% removal efficiency; 186.01 mg g⁻¹ adsorption capacity; 99% reusability | |
| Bentonite modified with CTAB (B-CTAB) | Reactive Blue 21 | Efficient removal, suitable for various pH conditions | |
| Cross-Linked Microcrystalline Cellulose–Epichlorohydrin Polymers | Reactive Blue 4 | Rapid and efficient adsorption |
Biological Treatment and Bioremediation Approaches
Biological treatment methods harness the inherent metabolic capabilities of various microorganisms or isolated enzymes to degrade and decolorize reactive dyes. These approaches offer an environmentally conscious alternative to traditional physical and chemical wastewater treatment processes.
Microbial Decolorization and Biodegradation by Fungi and Bacteria (e.g., Aspergillus sp., Bacillus cohnii)
Fungi and bacteria play a pivotal role in the bioremediation of reactive dyes through mechanisms such as biosorption and enzymatic degradation.
Aspergillus sp.: Multiple species within the Aspergillus genus have demonstrated significant capabilities in decolorizing reactive blue dyes.
Aspergillus sp. effectively decolorized "Reactive Blue" and other structurally distinct synthetic dyes, achieving up to 98% color removal at an acidic pH of 3. Glucose, sucrose, and mannitol (B672) proved to be effective carbon sources, leading to over 95% decolorization within three days of incubation.
Aspergillus niger has shown a robust ability to decolorize various reactive dyes, including Reactive Blue 21 and Reactive Blue 19. It achieved approximately 100% decolorization within 5 days at dye concentrations up to 500 mg L⁻¹. This decolorization was also effective in an acidic environment (pH 4) and was notably enhanced by the presence of sucrose. A. niger demonstrated tolerance to high dye concentrations, up to 1000 mg L⁻¹.
Aspergillus allhabadii and A. sulphureus exhibited high decolorization capabilities, reaching 95.13% and 93.01%, respectively, for Reactive Blue MR dye (200 mg/L) after ten days of incubation. A. niger also showed effective decolorization (83.14%) at 100 mg/L of the same dye. Sucrose was identified as the optimal carbon source for these fungal strains.
Aspergillus flavus strain A5p1 achieved a 90% decolorization rate for Reactive Blue 19 (RB19) under neutral conditions. Research indicates that both biosorption and biodegradation contribute to the pigment removal, with biodegradation being more pronounced for RB19 at higher concentrations (above 500 mg/L).
Other Microorganisms: While direct extensive studies on Bacillus cohnii specifically for this compound were not detailed in the provided search results, other bacterial strains, such as Aeromonas hydrophila SK16, have been successfully employed for the decolorization of reactive dyes. This bacterium, in a combined biological and advanced oxidation process, achieved 100% decolorization of Reactive Red 180, Reactive Black 5, and Remazol Red, highlighting the broader potential of bacterial species in reactive dye biodegradation.
Enzymatic Degradation of Reactive Blue Dyes
Enzymatic degradation, particularly utilizing ligninolytic enzymes produced by white-rot fungi, is a highly effective approach for breaking down the complex structures of reactive dyes.
Laccase: Laccases (benzenediol:oxygen oxidoreductase, EC 1.10.3.2) are multi-copper oxidases renowned for their broad substrate specificity and ability to degrade a wide array of organic pollutants, including various reactive dyes, by catalyzing the oxidation of phenolic compounds.
A laccase from Trametes modesta has demonstrated significant potential for dye degradation.
Laccase obtained from Trametes hirsuta effectively degraded various dyes, notably anthraquinonic dyes such as Reactive Blue 221 and Reactive Blue 19. Immobilization of T. hirsuta laccase on alumina (B75360) was shown to enhance its thermal stability and tolerance to enzyme inhibitors. For Reactive Blue 19, the decolorization by immobilized laccase was primarily enzymatic, though some adsorption did occur.
The spore laccase of Bacillus licheniformis LS04 has been reported to decolorize synthetic dyes, including Reactive Blue 19, Indigo Carmine, and Reactive Black 5, even in the absence of a laccase mediator.
Immobilized laccases, on support matrices such as thiolated chitosan–Fe₃O₄ hybrid composites or PMMA/PANI electrospun fibers, have shown notable degradation efficiencies for a range of reactive dyes, including Reactive Blue 171 and Remazol Brilliant Blue R (Reactive Blue 19).
Peroxidases: Beyond laccases, other ligninolytic enzymes like lignin (B12514952) peroxidases and manganese peroxidases, also produced by white-rot fungi, contribute significantly to the degradation of recalcitrant organic compounds, including dyes. For example, the horseradish peroxidase (HRP) enzyme effectively decolorized C.I. Reactive Blue 182, achieving 99% decolorization under acidic conditions (pH 4-6) and temperatures between 40-60°C wikipedia.org.
Azoreductase: This enzyme, found in certain bacteria such as Aeromonas hydrophila SK16, plays a crucial role in the biodegradation of azo dyes by facilitating the reductive cleavage of their characteristic azo bonds.
Integration of Biological and Advanced Oxidation Processes for Enhanced Treatment
Hybrid approaches that integrate biological treatment with Advanced Oxidation Processes (AOPs) have emerged as highly efficient and comprehensive strategies for dye degradation, effectively overcoming the limitations inherent in individual treatment methods. AOPs function by generating highly reactive species, predominantly hydroxyl radicals (•OH), which are powerful oxidants capable of non-selectively breaking down complex organic molecules into simpler, more biodegradable forms.
Benefits of Integration:
AOPs can serve as a crucial pretreatment step, initiating the breakdown of robust chemical bonds (such as azo bonds) within dye molecules, thereby making them more amenable to subsequent biological degradation.
Following AOPs, biological processes can then efficiently mineralize the less complex, biodegradable intermediates, leading to a substantial reduction in both chemical oxygen demand (COD) and biological oxygen demand (BOD).
This combined approach consistently yields higher decolorization and mineralization efficiencies compared to the application of either biological or AOP methods in isolation. For instance, a combined biological and H₂O₂ AOP treatment, employing Aeromonas hydrophila SK16, achieved complete (100%) decolorization of Reactive Red 180, Reactive Black 5, and Remazol Red. This performance significantly surpassed the 72% decolorization observed with individual treatments. Furthermore, this integrated process led to a substantial reduction in BOD and COD levels for these dyes.
Integrated systems are also beneficial in mitigating the potential formation of more toxic or less biodegradable intermediates that might arise from AOPs when used alone, and they help in preventing conditions that could be detrimental to microbial activity due to excessive oxidant concentrations.
Examples of Integrated Systems:
Research has explored combinations such as ozonation (an AOP) followed by biological treatment, where ozonation effectively breaks down azo dye molecules into products that are more readily biodegradable.
Hybrid processes incorporating photocatalytic membrane reactors with membrane bioreactors (MBR) have been recognized for their efficiency in treating effluents containing high concentrations of mixed dyes.
While specific integrated studies directly targeting this compound were not extensively detailed in the provided search results, the underlying principles and the demonstrated high efficiencies of such combined approaches for other reactive dyes strongly indicate their applicability and potential for this compound remediation. A relevant example includes the application of ultrasound (US) combined with Fenton processes for the degradation of C.I. Reactive Blue 19, which resulted in significant COD reduction.
| Treatment Combination | Target Dyes/Effluent | Key Outcomes | Reference |
|---|---|---|---|
| Biological (Aeromonas hydrophila SK16) + AOPs (H₂O₂) | Reactive Red 180, Reactive Black 5, Remazol Red | 100% decolorization; significant reduction in BOD and COD compared to individual treatments | |
| Ozonation + Biological Treatment | Azo dyes, general textile wastewater | Ozonation pre-treats by breaking down complex dye structures, enhancing biodegradability | |
| Photocatalytic Membrane Reactor + Membrane Bioreactor (MBR) | High-color and mixed dye-containing effluents | Efficient for complex dye mixtures | |
| Ultrasound (US) + Fenton | Reactive Blue 19 effluent | 93.3% COD reduction at optimum conditions (50 mg/L H₂O₂, pH 3, 360 min) |
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | N/A (Direct CID not found in searches) |
| C.I. Reactive Blue 19 (Remazol Brilliant Blue R) | 17409 wikipedia.org |
| C.I. Reactive Blue 21 | N/A (CAS: 12236-86-1) |
| C.I. Reactive Blue 116 | N/A (No CID found in searches) |
| C.I. Reactive Blue 182 | N/A (Considered a variant of this compound; no direct CID found in searches) |
| C.I. Reactive Blue 4 | N/A (No CID found in searches) |
| Aspergillus sp. | N/A (Microorganism) |
| Bacillus cohnii | N/A (Microorganism) |
| Laccase | N/A (Enzyme) |
| Peroxidase | N/A (Enzyme) |
| Azoreductase | N/A (Enzyme) |
Mechanistic Elucidation and Pathway Analysis of C.i. Reactive Blue 18 Degradation
Identification of Intermediate and By-Products During Remediation Processes
The degradation of C.I. Reactive Blue 18 (RB18), a common anthraquinone (B42736) dye, through various remediation processes results in the formation of numerous intermediate and by-products. The identification of these compounds is crucial for understanding the degradation mechanism and assessing the potential toxicity of the treated effluent. Analytical techniques such as high-performance liquid chromatography-mass spectrometry (HPLC-MS), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are instrumental in elucidating the structures of these transient species. tandfonline.comscielo.org.zaiwaponline.com
During the biodegradation of RB18 (often referred to as Reactive Blue 19 in studies) in soil, a notable degradation product has been identified as C.I. Acid Blue 25, with a mass-to-charge ratio (m/z) of 393. researchgate.net This finding was confirmed through high-resolution mass spectrometry (HRMS) and tandem MS. researchgate.net Further analysis of photocatalytic degradation using processes like TiO₂/UV has revealed the formation of several other intermediates. scielo.org.za For instance, after just two minutes of treatment, a new ion at m/z 499.1 is observed, which is not present in the untreated dye sample. scielo.org.za Subsequent fragmentation of this ion yields products with m/z values of 435.1 and 408.0. scielo.org.za
As the degradation proceeds, other intermediates are formed. After four minutes of treatment, a peak at m/z 317.1 appears, indicating the breakdown of the bond between the aromatic nucleus and a nitrogen atom. scielo.org.za Further fragmentation of this peak gives rise to an ion at m/z 253.2. scielo.org.za After six minutes, a new signal emerges at m/z 515.1, and its subsequent fragmentation produces a peak at m/z 451.1. scielo.org.za This suggests the attachment of another hydroxyl radical to the anthraquinone nucleus, leading to a di-hydroxylated degradation product. scielo.org.za
The table below summarizes some of the key intermediates identified during the degradation of this compound under different conditions.
| Treatment Process | Intermediate | m/z Value | Reference |
| Biodegradation in soil | C.I. Acid Blue 25 | 393 | researchgate.net |
| Photocatalysis (TiO₂/UV) | Intermediate 1 | 499.1 | scielo.org.za |
| Photocatalysis (TiO₂/UV) | Fragment of Intermediate 1 | 435.1 | scielo.org.za |
| Photocatalysis (TiO₂/UV) | Fragment of Intermediate 1 | 408.0 | scielo.org.za |
| Photocatalysis (TiO₂/UV) | Intermediate 2 | 317.1 | scielo.org.za |
| Photocatalysis (TiO₂/UV) | Fragment of Intermediate 2 | 253.2 | scielo.org.za |
| Photocatalysis (TiO₂/UV) | Intermediate 3 | 515.1 | scielo.org.za |
| Photocatalysis (TiO₂/UV) | Fragment of Intermediate 3 | 451.1 | scielo.org.za |
Ultimately, the degradation process leads to the formation of smaller, simpler molecules. These can include carboxylic acids, amines, phenols, and aldehydes, which are then further transformed into inorganic ions like sulfate, ammonium, carbon dioxide, and water. tandfonline.com The reduction in total organic carbon (TOC) is a key indicator of the complete mineralization of the dye. tandfonline.comiwaponline.com
Proposed Degradation Pathways Under Various Treatment Conditions
The degradation of this compound follows different pathways depending on the treatment method employed. Advanced Oxidation Processes (AOPs), including photocatalysis, ozonation, and Fenton-based reactions, are commonly used to break down this resilient dye. These processes typically involve the generation of highly reactive species, such as hydroxyl radicals (•OH), which initiate the degradation cascade. tandfonline.comicrc.ac.irmdpi.com
Photocatalytic Degradation: In photocatalytic degradation, a semiconductor catalyst like titanium dioxide (TiO₂) is activated by UV light. This generates electron-hole pairs, which in turn produce reactive oxygen species (ROS) like •OH and superoxide (B77818) radicals (•O₂⁻). tandfonline.com The degradation of RB18 is initiated by the attack of these radicals on the dye molecule. tandfonline.com One proposed pathway involves the initial attack of hydroxyl radicals on the C-N bond and hydroxylation of the substrate. tandfonline.com This leads to the cleavage of aromatic and side rings, demethylation, and eventually, complete decomposition into inorganic products like CO₂, H₂O, SO₄²⁻, and NH₄⁺. tandfonline.com Another pathway suggests the nucleophilic addition of •O₂⁻ and •OH radicals and the oxidation of a sulfonate group, resulting in an initial product with an m/z of 409.3. tandfonline.com The breakdown of the unstable intermediate quinone ring can also lead to the formation of organic byproducts, with phthalic acid being a final product that is further transformed into formic and oxalic acid before complete mineralization. tandfonline.com
Ozonation: Ozonation involves the direct reaction of ozone (O₃) with the dye molecule or the indirect reaction with hydroxyl radicals produced from ozone decomposition, especially at higher pH values. icrc.ac.ir Ozone initially attacks the unsaturated bonds of the chromophores, leading to rapid decolorization. conicet.gov.ar However, complete mineralization of the by-products often requires longer treatment times or combination with other processes like UV radiation (O₃/UV). conicet.gov.ar The degradation pathway in ozonation involves the cleavage of the azo bond and the introduction of hydroxyl groups. iwaponline.com The detachment of sulfonic groups is also a common observation during this process. iwaponline.com
Fenton and Photo-Fenton Processes: The Fenton process utilizes hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate hydroxyl radicals. mdpi.com This process is highly dependent on the pH of the solution, with acidic conditions being optimal. mdpi.com The photo-Fenton process enhances the degradation rate by using UV-visible light, which promotes the photoreduction of Fe³⁺ back to Fe²⁺, thus generating more hydroxyl radicals. mdpi.com The degradation pathway in Fenton-like reactions also proceeds through the attack of hydroxyl radicals on the dye molecule, leading to its fragmentation and eventual mineralization.
The following table outlines the key reactive species and general degradation steps for different treatment conditions.
| Treatment Condition | Primary Reactive Species | Initial Degradation Steps | Final Products |
| Photocatalysis (e.g., TiO₂/UV) | •OH, •O₂⁻, h⁺ | Attack on C-N bonds, hydroxylation, cleavage of aromatic rings | CO₂, H₂O, SO₄²⁻, NH₄⁺ |
| Ozonation | O₃, •OH | Attack on unsaturated chromophore bonds, cleavage of azo bonds | Smaller organic acids, CO₂, H₂O |
| Fenton/Photo-Fenton | •OH | Radical attack on the dye structure | CO₂, H₂O, inorganic salts |
Kinetic Modeling of this compound Transformation
The transformation of this compound during various degradation processes is often described using kinetic models to understand the reaction rates and mechanisms. The Langmuir-Hinshelwood (L-H) model is frequently applied to heterogeneous photocatalytic degradation, while pseudo-first-order kinetics are commonly used for various AOPs. researchgate.netscirp.orgacs.org
Langmuir-Hinshelwood Model: For photocatalytic degradation, the L-H model is widely used to describe the relationship between the initial degradation rate and the initial concentration of the dye. researchgate.netscirp.org The model assumes that the reaction occurs on the surface of the catalyst. The rate of reaction (r) can be expressed as:
r = (k * K * C) / (1 + K * C)
where:
r is the initial rate of disappearance of the dye
k is the reaction rate constant
K is the adsorption coefficient of the dye onto the catalyst surface
C is the concentration of the dye
At low initial dye concentrations, the term K*C in the denominator becomes negligible, and the equation simplifies to a pseudo-first-order kinetic model. mdpi.com
Pseudo-First-Order Kinetics: Many studies have reported that the degradation of reactive dyes, including those similar in structure to RB18, follows pseudo-first-order kinetics. acs.orgscispace.comiwra.org This is particularly true for processes like ozonation and UV-enhanced oxidation. scispace.com The pseudo-first-order rate equation is given by:
ln(C₀/C) = k_app * t
where:
C₀ is the initial concentration of the dye
C is the concentration of the dye at time t
k_app is the apparent pseudo-first-order rate constant
The strong linearity observed in plots of ln(C₀/C) versus time confirms the applicability of this model. acs.org For instance, the biodegradation of Reactive Blue 171, a structurally related dye, was found to follow first-order kinetics with rate constants ranging from 1.538 × 10⁻² min⁻¹ to 7.514 × 10⁻² min⁻¹ depending on the temperature. acs.org
The following table provides an overview of the kinetic models applied to the degradation of this compound and similar dyes under different conditions.
| Degradation Process | Kinetic Model | Key Parameters | Reference |
| Photocatalysis | Langmuir-Hinshelwood | Reaction rate constant (k), Adsorption coefficient (K) | researchgate.netacs.orgijirset.com |
| Ozonation | Pseudo-first-order | Apparent rate constant (k_app) | scispace.comrhhz.net |
| UV-enhanced Ozonation | Pseudo-first-order | Apparent rate constant (k_app) | scispace.com |
| Biodegradation | Pseudo-first-order | Apparent rate constant (k_app) | acs.org |
| Fenton-based Processes | Pseudo-first-order | Apparent rate constant (k_app) | sci-hub.se |
It is important to note that the kinetic constants are influenced by various experimental parameters, including the initial dye concentration, catalyst loading, light intensity, pH, and temperature. acs.orgiwra.orgsci-hub.se
Role of Chromophore Cleavage and Azo Bond Scission in Decolorization
The decolorization of this compound is primarily achieved through the breakdown of its chromophoric structure. The color of this anthraquinone dye is due to the presence of electron-donating groups like -NH₂ and -NH-Ar, which form hydrogen bonds within the molecule and affect the wavelength of light it absorbs. tandfonline.com The initial step in the decolorization process involves the cleavage of the bonds responsible for this color.
In many reactive dyes, the azo bond (–N=N–) is the most labile part of the molecule and is often the primary target for cleavage during degradation processes. iwaponline.comcanada.canih.gov Reductive cleavage of the azo bond leads to the formation of aromatic amines and is a key mechanism in the decolorization of azo dyes. canada.canih.gov While this compound is an anthraquinone dye, the principles of chromophore destruction are similar. The degradation process targets the conjugated system of the anthraquinone structure.
During photocatalytic degradation, the attack by hydroxyl radicals on the C-N bonds and the aromatic rings leads to the destruction of the chromophore, resulting in the loss of color. tandfonline.com Similarly, in ozonation, ozone directly attacks the unsaturated bonds of the chromophores, causing rapid decolorization. conicet.gov.ar The cleavage of the bond between the carbon of the aromatic nucleus and a nitrogen atom has been identified as a key step in the degradation pathway. scielo.org.za
The breakdown of the dye molecule can be summarized in the following key steps:
Attack on the Chromophore: Highly reactive species, such as hydroxyl radicals, initiate an attack on the electron-rich parts of the dye molecule, particularly the conjugated system of the anthraquinone core.
Bond Cleavage: This attack leads to the cleavage of key bonds within the chromophore, such as C-N bonds and the opening of aromatic rings. tandfonline.com For azo dyes, this would be the scission of the azo bond.
Formation of Intermediates: The breakdown of the chromophore results in the formation of smaller, colorless intermediates.
Mineralization: These intermediates are further oxidized into simple inorganic compounds like CO₂, H₂O, and mineral acids.
The efficiency of decolorization is often higher and faster than the reduction of Total Organic Carbon (TOC), indicating that the initial destruction of the chromophore occurs more readily than the complete mineralization of the resulting by-products. tandfonline.comiwaponline.com
Advanced Analytical Methodologies for Characterization and Monitoring
Spectroscopic Techniques for Degradation Monitoring (e.g., UV-Vis Spectrophotometry, FTIR)
Spectroscopic methods are fundamental for tracking the decolorization and degradation of RB 18.
UV-Visible (UV-Vis) Spectrophotometry: This technique is widely used to monitor the decolorization of dye solutions by measuring the change in absorbance at the dye's maximum wavelength (λmax). researchgate.net For instance, the degradation of Reactive Blue 19, a structurally similar dye, is monitored by the decrease in its characteristic absorption band. acs.orgresearchgate.net The λmax for Reactive Blue 19 has been identified at 591 nm. najah.edu A general decrease in the absorbance peak is typically attributed to the degradation of the dye molecule rather than mere adsorption. academicjournals.org
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis is employed to identify changes in the functional groups of the dye molecule during degradation. By comparing the FTIR spectra of the untreated dye with the treated samples, the breakdown of the molecular structure can be confirmed. For example, in the degradation of a similar reactive dye, the disappearance of peaks corresponding to N=N stretching, C-S, and C-Cl bonds, and the emergence of new peaks, such as those for -COOH groups, indicate the transformation of the parent dye molecule. pjoes.commdpi.com The analysis is typically performed in the mid-IR range (e.g., 400–4000 cm⁻¹). jabonline.insemanticscholar.org
A study on Reactive Blue 19 showed that the untreated dye had characteristic peaks at 3344.59 cm⁻¹ (–OH stretch), 2352.21 cm⁻¹, and 1646.3 cm⁻¹ (N=N stretch). pjoes.com After treatment, the disappearance of the azo linkage peak at 1646.3 cm⁻¹ and the absence of amine-related peaks (3400 to 3380 cm⁻¹) signified the breakage of the dye structure. pjoes.com
Chromatographic and Mass Spectrometric Identification of Reactive Blue 18 and its Metabolites
Chromatographic techniques coupled with mass spectrometry are powerful tools for separating, identifying, and quantifying RB 18 and its degradation byproducts.
HPLC is a primary method for the analysis of reactive dyes, allowing for the separation of the parent dye from its hydrolyzed forms and other degradation products. researchgate.net Ion-pair chromatography (IPC) is often implemented for reactive dye analysis. ncsu.edu
A developed HPLC method for the quantitative determination of Reactive Blue 19 utilized a reverse-phase C18 column with a mobile phase of acetonitrile (B52724) and water (60:40, v/v) containing N-Cetyl-N,N,N-trimethylammonium bromide (CTAB) at a pH of 7.92. najah.edu This method yielded a retention time of 5.4 minutes for Reactive Blue 19. najah.edu The calibration curve was found to be linear in the concentration range of 0.1-5.0 ppm. najah.edu Another study reported the use of an Atlantis C18 column with tetrabutylammonium (B224687) bromide (TBAB) as the ion-pair reagent for analyzing reactive dyes. ncsu.edu
Table 1: HPLC Conditions for Reactive Dye Analysis
| Parameter | Condition 1 najah.edu | Condition 2 ncsu.edu |
|---|---|---|
| Column | Reverse Phase C18 | Atlantis C18 |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.45 M CTAB, pH 7.92 | Not specified, used with TBAB ion-pair reagent |
| Flow Rate | 0.6 mL/minute | Not specified |
| Detection Wavelength (λmax) | 591 nm | Not specified |
| Retention Time (Reactive Blue 19) | 5.4 minutes | Not specified |
| Linear Range | 0.1-5.0 ppm | Not specified |
GC-MS is utilized to identify volatile and semi-volatile organic compounds formed during the degradation of dyes. jabonline.in Intermediate compounds from the degradation of Reactive Blue 19 have been detected using integrated GC-MS. researchgate.net This technique is essential for elucidating the degradation pathway by identifying smaller, more volatile fragments of the original dye molecule.
LC-MS and HRMS are indispensable for the analysis of complex mixtures containing non-volatile and thermally unstable compounds, which are characteristic of dye degradation products. epa.gov Electrospray ionization (ESI) is a common interface for LC-MS analysis of polar dyes. epa.gov
LC-MS: This technique has been used to confirm the destruction of azo groups and aromatic rings in reactive dyes by analyzing samples before and after treatment. researchgate.net It is effective in studying the intermediates formed during the degradation process. mdpi.com
High-Resolution Mass Spectrometry (HRMS): HRMS provides high resolving power and mass accuracy, which is crucial for identifying unknown metabolites in complex samples. umb.edud-nb.info This capability allows for the determination of elemental compositions and the differentiation of isobaric compounds. spectroscopyonline.com Techniques like Quadrupole Time-of-Flight (QqTOF) are used for analyzing complex biological samples and identifying drug metabolites, a process analogous to identifying dye degradation products. uqam.ca The development of HRMS has significantly improved the quality and productivity of metabolite identification. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Identification
Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry) for Dye Reactivity Assessment
Cyclic Voltammetry (CV) is an electrochemical technique used to study the redox properties of dyes and assess their reactivity. biologic.net By scanning a potential range, CV can identify the reduction and oxidation peaks corresponding to the dye's chromophore group. core.ac.uk
For C.I. Reactive Blue 19, CV on a glassy carbon electrode has been used to identify the electrochemical activity of its anthraquinone (B42736) group. core.ac.uk The reduction of the anthraquinone group to hydroquinone (B1673460) is a reversible electrochemical reaction. core.ac.uk In a pH range of 2 to 11, this reaction occurs between -200 to -650 mV. core.ac.uk Specifically, a reduction peak was observed around -450 mV (vs. SCE) at pH 2, with a corresponding oxidation peak at -350 mV (vs. SCE). core.ac.uk However, the voltammograms were not always well-defined, which can be caused by coupled chemical reactions or issues with the solid electrode material. core.ac.uk
Table 2: Cyclic Voltammetry Parameters for Reactive Blue 19 core.ac.uk
| Parameter | Value |
|---|---|
| Working Electrode | Glassy Carbon |
| Reference Electrode | Saturated Calomel Electrode (SCE) |
| Auxiliary Electrode | Platinum (Pt) |
| Potential Scan Range | +100 mV to –1000 mV |
| Scan Rate | 20 mV/s |
| Observed Reduction Peak (pH 2) | ~ -450 mV |
| Observed Oxidation Peak (pH 2) | ~ -350 mV |
Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC) Analysis for Mineralization Assessment
Chemical Oxygen Demand (COD): COD measures the amount of oxygen required to chemically oxidize the organic compounds in water. A decrease in COD indicates the oxidation of the parent dye and its intermediates. core.ac.uk
Total Organic Carbon (TOC): TOC measures the total amount of carbon in organic compounds and is a direct measure of mineralization—the conversion of organic pollutants into carbon dioxide and water. conicet.gov.ar
Environmental Fate and Ecotoxicological Implications of C.i. Reactive Blue 18 in Aquatic and Terrestrial Systems
Environmental Persistence and Sorption Behavior in Soil and Sediment Matrices
Reactive dyes, including C.I. Reactive Blue 18, are typically water-soluble, which facilitates their initial dispersion in aquatic environments canada.cavulcanchem.com. Studies on azo reactive dyes, a classification to which this compound belongs, indicate that these substances may persist in water, sediment, and soil canada.ca. Their hydrophilicity suggests they can remain in the water column for extended periods. However, they are also expected to eventually partition to suspended solids, sediments, or soil particles through electrostatic interactions canada.ca.
In anaerobic conditions, such as those found in anoxic layers of sediments, azo reactive dyes, including this compound, have the potential to degrade through the cleavage of their azo bonds, leading to the formation of aromatic amines canada.ca. While the original dyes may undergo some degradation, these aromatic amine by-products are generally resistant to further biodegradation under anaerobic conditions, potentially prolonging their presence in the environment canada.camdpi.com. Specific soil and sediment toxicity data for the broader group of azo reactive dyes are often unavailable canada.ca.
For comparative context, C.I. Reactive Blue 4, an anthraquinone (B42736) dye, has demonstrated slow environmental degradation, with estimated half-lives of 150 days in water and soil, and 600 days in sediment Current time information in Davidson County, US.. While this data pertains to a different Reactive Blue dye (C.I. Reactive Blue 4), it illustrates the general persistence observed in some reactive dyes.
Ecotoxicological Assessment of Degradation Products on Aquatic Organisms and Ecosystems (General Environmental Impact)
The presence of reactive dyes and their residues in industrial effluents can have significant negative impacts on aquatic ecosystems pjoes.com. These impacts stem from their inherent toxic and potentially carcinogenic properties, as well as their capacity to alter the physical characteristics of water bodies nih.govperiodikos.com.br.
Degradation products of reactive dyes, particularly aromatic amines resulting from the cleavage of azo bonds, are often toxic and/or mutagenic to living organisms pjoes.comuni.lu. For instance, it has been noted that azo dyes can degrade into amino acids that may be more harmful than the original compounds . Studies on the general class of azo direct and azo reactive dyes indicate a low risk of harm to organisms and the broader environment from predicted environmental concentrations (PECs) exceeding predicted no-effect concentrations (PNECs) canada.ca. However, daphnid reproduction has been identified as a sensitive endpoint for these dyes.
The effects of reactive dyes on aquatic organisms can be summarized as follows:
Table 1: Ecotoxicological Endpoints for Azo Direct and Reactive Dyes
| Endpoint | Concentration (mg/L) | Effect | Reference |
| Daphnid Reproduction | 1.25 | No-Observed-Effect Concentration (NOEC) | canada.ca |
| Daphnid Reproduction | 2.5 | Lowest-Observed-Effect Concentration (LOEC) | canada.ca |
Bioaccumulation Potential in Environmental Systems (excluding human or animal bioaccumulation)
The bioaccumulation potential of this compound, as a representative of azo reactive dyes, is generally considered low in aquatic organisms. This is attributed to their physical and chemical properties, including low log Kow values, ionization at environmentally relevant pH, and high water solubility, which limit their partitioning from water into aquatic organisms canada.ca. The high molecular weight and cross-sectional diameter characteristic of many azo colorants are also hypothesized to impede their ability to cross biological membranes, further contributing to a low bioaccumulation potential in aquatic environments canada.camdpi.com.
However, some ionic dyes have exhibited moderate to high levels of bioaccumulation potential in soil organisms, primarily through protein binding canada.ca. In such cases, biota-soil accumulation factors have occasionally exceeded 10, with limited or no depuration of the bound chemical from the organism canada.ca. It is important to note that empirical bioaccumulation data specifically for sediment or soil organisms were not available for the dyes assessed in some broader evaluations canada.ca. The bioaccumulation of dyes in the environment is also directly correlated with their increased hydrophobicity researchgate.net.
Leaching Potential of this compound and its Derivatives in Landfills and Aquatic Environments
Reactive dyes, including this compound, are known for their high water solubility, generally well above 1 g/L canada.capjoes.comvulcanchem.com. This property is a significant factor in their leaching potential from various sources, particularly landfills and aquatic environments.
The disposal of textile waste, including dyed fabrics, in landfills is a common practice that can lead to environmental contamination cloudfront.netresearchgate.net. The dyes and finishing agents present on these textiles can leach into the surrounding soil as the fabrics degrade, acting as a new source of pollution cloudfront.net. Research on C.I. Reactive Blue 19 (an anthraquinone dye), for instance, has identified traces of the intact dye and its hydrolysis products in soil samples from landfill degradation experiments cloudfront.net. An unknown degradation product of C.I. Reactive Blue 19 was identified as C.I. Acid Blue 25 in soil after a 90-day biodegradation period cloudfront.net.
The high water solubility of reactive dyes means that significant portions of unreacted dye can enter wastewater systems during textile processing, contributing to the pollution load in aquatic environments researchgate.net. This solubility facilitates their mobility in water bodies and can lead to widespread dispersion if not effectively treated before discharge canada.caepa.gov. The persistent nature of reactive dyes in wastewater also necessitates efficient treatment methods to mitigate their environmental impact nih.govvulcanchem.com.
Industrial Applications and Sustainability in the Context of C.i. Reactive Blue 18
Chemical Interactions of C.I. Reactive Blue 18 in Textile Dyeing Processes
This compound, a prominent reactive dye, is utilized in the textile industry for its ability to form strong, permanent bonds with cellulosic fibers like cotton. The dyeing process hinges on a series of chemical interactions, primarily the formation of a covalent bond between the dye molecule and the hydroxyl groups of the cellulose (B213188). This reaction is typically facilitated under alkaline conditions, which are necessary to deprotonate the hydroxyl groups on the cellulose, making them more nucleophilic and reactive towards the dye. scribd.commdpi.com
The key to the reactivity of this compound lies in its reactive group. While the specific structure of this compound is not detailed in the provided search results, reactive dyes, in general, contain reactive groups such as monochlorotriazine or vinyl sulfone. scribd.commdpi.com These groups are susceptible to nucleophilic attack by the cellulosate ions (the deprotonated hydroxyl groups of cellulose). irjet.net The process involves the dye first being adsorbed onto the fiber surface through weaker forces like hydrogen bonding and van der Waals interactions. researchgate.net Subsequently, under the influence of alkali and heat, the covalent bond formation, known as fixation, occurs. scribd.com
However, a significant competing reaction that occurs during the dyeing process is the hydrolysis of the reactive dye. irjet.netresearchgate.net In the alkaline dyebath, the reactive group of the dye can also react with hydroxide (B78521) ions from the water, leading to the formation of a hydrolyzed, inactive form of the dye. irjet.netncsu.edu This hydrolyzed dye is incapable of forming a covalent bond with the fiber and remains unfixed. irjet.net The rate of hydrolysis is influenced by factors such as pH and temperature, with higher pH and temperature generally accelerating the hydrolysis reaction. atlantis-press.com The presence of hydrolyzed dye not only reduces the efficiency of the dyeing process but also contributes significantly to the color of the textile effluent, posing environmental challenges. researchgate.net
The table below summarizes the primary chemical reactions occurring during the dyeing of cellulosic fibers with a reactive dye like this compound.
| Reaction | Description | Key Factors | Outcome |
| Fixation | Covalent bond formation between the reactive dye and the hydroxyl groups of the cellulosic fiber. scribd.com | Alkaline pH, Temperature, Electrolyte (salt) concentration. mdpi.comkinnaird.edu.pk | Permanent coloration of the fiber with good wash fastness. researchgate.net |
| Hydrolysis | Reaction of the reactive dye with water molecules, leading to an inactive form of the dye. irjet.net | Alkaline pH, Temperature. atlantis-press.com | Reduced dye fixation efficiency and colored effluent. researchgate.net |
Strategies for Improving Dye Fixation Efficiency to Minimize Environmental Release
The incomplete fixation of reactive dyes, including this compound, is a major concern for the textile industry due to both economic losses and environmental pollution from colored effluents. researchgate.netncsu.edu Consequently, significant research has been dedicated to developing strategies to enhance dye fixation efficiency and minimize the release of unfixed dye into the environment.
One primary approach is the optimization of dyeing process parameters. This includes carefully controlling the dyebath pH, temperature, dyeing time, and electrolyte concentration. kinnaird.edu.pkresearchgate.net For instance, a study on C.I. Reactive Blue 194 found that dyebath pH was the most influential factor on total fixation efficiency. researchgate.net The addition of electrolytes, such as sodium chloride or sodium sulfate, is a standard practice to increase dye uptake by reducing the natural repulsion between the anionic dye and the negatively charged cellulose fiber surface in water. mdpi.comresearchgate.net
Another effective strategy involves the chemical modification of the cotton fibers to enhance their reactivity towards the dye. Cationization of cotton, which introduces positive charges onto the fiber surface, can significantly improve the exhaustion of anionic reactive dyes, allowing for dyeing with reduced or no salt. mdpi.comresearchgate.net This enhanced attraction between the dye and the fiber leads to higher fixation rates.
The following table outlines various strategies aimed at improving the fixation of reactive dyes.
| Strategy | Mechanism of Action | Key Advantages |
| Optimization of Dyeing Parameters | Fine-tuning pH, temperature, time, and salt concentration to favor the fixation reaction over hydrolysis. kinnaird.edu.pkresearchgate.net | Cost-effective, readily implementable with existing machinery. |
| Cationization of Cotton | Introducing positive charges on the fiber to increase attraction with anionic dyes, leading to higher exhaustion and fixation. mdpi.comresearchgate.net | Enables salt-free or low-salt dyeing, reducing effluent salinity. researchgate.net |
| Use of Bi-functional/Multi-functional Dyes | Dyes with multiple reactive groups increase the probability of covalent bond formation with the fiber. researchgate.netbritannica.com | Higher fixation rates and improved color yield. britannica.com |
| Enzymatic Treatment | Using enzymes to modify the fiber surface or the dye to enhance reactivity and fixation. | Potential for milder processing conditions and reduced chemical usage. |
Development of Green Chemistry Approaches in Reactive Dye Synthesis and Application
The principles of green chemistry are increasingly being applied to the synthesis and application of reactive dyes to address the environmental and health concerns associated with conventional textile dyeing. nih.gov These approaches aim to reduce waste, eliminate the use of hazardous substances, and improve energy efficiency throughout the dye's lifecycle. nih.govrsc.org
In the realm of dye synthesis, green chemistry focuses on developing synthetic routes that utilize less hazardous starting materials and solvents, and generate fewer toxic byproducts. nih.gov This can involve using bio-based feedstocks or employing catalytic reactions that are more efficient and selective. rsc.org For example, research is exploring the synthesis of novel green reactive dyes based on the intramolecular color matching of different chromophores to achieve desired shades with better performance and environmental profiles. researchgate.net
Regarding the application of reactive dyes, a significant focus of green chemistry is the reduction or elimination of water, salt, and alkali usage. mdpi.com One innovative approach is the use of non-aqueous dyeing media. For instance, a study explored the use of palm oil as a medium for dyeing with C.I. Reactive Blue 194, which significantly reduced water consumption and allowed for the recycling of the dyeing medium. arts.ac.ukrsc.org
Furthermore, the development of dyeing processes that operate at lower temperatures and with shorter fixation times contributes to energy savings. arts.ac.uk The use of alternative sources of energy, such as microwaves and ultrasound, is also being investigated to accelerate the dyeing process and improve fixation efficiency under more environmentally friendly conditions. nih.gov
Another key aspect of green chemistry is designing dyes that are more easily biodegradable or can be effectively removed from wastewater using eco-friendly methods. tandfonline.com This includes the development of advanced oxidation processes and biological treatments for the decolorization and degradation of dye-containing effluents. mdpi.compjoes.com
The table below highlights some of the green chemistry approaches being developed for reactive dyes.
| Green Chemistry Approach | Description | Potential Benefits |
| Greener Synthesis Routes | Utilizing safer reagents and solvents, and employing catalytic methods to improve efficiency and reduce waste. nih.gov | Reduced environmental impact from dye manufacturing, safer chemical processes. |
| Non-Aqueous Dyeing | Using alternative media like supercritical carbon dioxide or oils to eliminate the need for water in the dyeing process. arts.ac.ukrsc.org | Drastic reduction in water consumption and wastewater generation. |
| Salt-Free Dyeing | Employing modified fibers (e.g., cationized cotton) or specialized dyes to eliminate the need for electrolytes. researchgate.net | Reduced salinity of wastewater, simplifying effluent treatment. |
| Energy-Efficient Processes | Developing dyeing methods that operate at lower temperatures or utilize alternative energy sources like microwaves. nih.gov | Reduced energy consumption and carbon footprint of the dyeing process. |
| Biodegradable Dyes & Effluent Treatment | Designing dyes that are more susceptible to biodegradation and developing eco-friendly methods for wastewater treatment. tandfonline.compjoes.com | Reduced persistence of color and toxicity in the environment. |
Future Research Directions and Emerging Technologies for C.i. Reactive Blue 18
Development of Hybrid and Integrated Treatment Systems for Enhanced Efficiency
To overcome the limitations of individual treatment methods, research is increasingly focused on hybrid and integrated systems that combine biological, chemical, and physical processes for synergistic effects. These systems offer higher degradation efficiency and more complete mineralization of complex dye molecules like C.I. Reactive Blue 18. scispace.commdpi.com
Advanced Oxidation Processes (AOPs) are often combined with other techniques. For instance, the US + Fenton system has demonstrated significant efficacy, achieving a 93.3% COD reduction for reactive blue 19 dye under optimal conditions. nih.gov Combining flocculation with photocatalysis is another promising approach, where flocculation first reduces the initial dye concentration, making the subsequent photocatalytic degradation more effective for the remaining, lower-concentration pollutants. nih.gov Similarly, integrating coagulation with a UV-Fenton process has been shown to achieve complete decolorization and significant COD removal from textile wastewater. scispace.com
Integrated biological systems, such as sequential anaerobic-aerobic reactors, are also highly effective. mdpi.com In this setup, the anaerobic stage breaks down the complex dye structure and cleaves the azo bonds, leading to decolorization. The subsequent aerobic stage then degrades the smaller, intermediate aromatic amines, which are often more toxic than the parent dye, into less harmful compounds. mdpi.commdpi.com This two-stage approach has shown high removal efficiencies for color, COD, and Total Kjeldahl Nitrogen (TKN) in both synthetic and real textile wastewater. mdpi.com Membrane-based processes, such as using ultrafiltration (UF) as a pre-treatment for nanofiltration (NF), can also be integrated to treat reactive dye bath effluents, allowing for the recovery and reuse of water and salts. dut.ac.za
A comparative look at various hybrid systems highlights their potential for treating reactive dye effluents:
| Hybrid System | Target Pollutant/Effluent | Key Findings | Reference |
| Coagulation / Ozonation | Dye manufacturing wastewater | Multistage treatment achieved >90% COD and 99.99% color removal. | scispace.com |
| US + Fenton | Reactive Blue 19 dye effluent | Achieved 93.3% COD reduction at optimal conditions. | nih.gov |
| Anaerobic/Aerobic Reactors | Synthetic & Real Textile WW | Achieved up to 99% color removal and 93% COD removal. | mdpi.com |
| Flocculation-Photocatalysis | Mixed dye solutions | Achieved up to 99.31% dye removal efficiency. | nih.gov |
| UF-NF Membranes | Reactive dye bath effluent | Increased NF permeate fluxes by 5–25% and enabled water/salt reuse. | dut.ac.za |
Future research will likely focus on optimizing the operational parameters of these hybrid systems, reducing operational costs, and scaling them for industrial application to treat effluents containing dyes like this compound.
Advanced Materials Science in Remediation Technologies
Materials science plays a pivotal role in developing next-generation remediation technologies for reactive dyes. The focus is on creating novel materials with high surface areas, enhanced catalytic activity, and improved stability for efficient dye removal.
Nanomaterials are at the forefront of this research due to their unique physicochemical properties. mdpi.comtandfonline.com Metal and metal oxide nanoparticles such as zinc oxide (ZnO), titanium dioxide (TiO2), silver (Ag), and iron oxide (Fe3O4) are widely studied as photocatalysts and adsorbents. mdpi.comtandfonline.com Their high surface-area-to-volume ratio provides more active sites for dye adsorption and degradation. tandfonline.com For example, ZnO nanoparticles have been successfully used for the photocatalytic degradation of reactive dyes under visible and UV light, with studies showing over 98% degradation of Reactive Blue 19. tandfonline.com Green-synthesized nanoparticles, using plant extracts, are also gaining attention as an eco-friendly alternative. mdpi.com
To improve reusability and prevent aggregation, these nanoparticles can be incorporated into support materials. nih.gov Biopolymers like chitosan (B1678972) are excellent candidates, as they can act as a support for metallic photocatalysts, reduce the formation of intermediates, and allow for easy recovery of the catalyst. nih.gov Cellulose-based ZnO nanomaterials have also demonstrated higher thermal stability than pure metal oxides. nih.gov
The table below summarizes the performance of various advanced materials in degrading reactive dyes:
| Advanced Material | Target Dye | Degradation Efficiency | Conditions | Reference |
| ZnO Nanoparticles | Reactive Blue 19 | 98.03% | Visible light, 70-90 min | tandfonline.com |
| Ag-doped ZnO | Reactive Blue | 95% | UV light, 90 min | tandfonline.com |
| Chitosan-functionalized Fe3O4 | Reactive Black 5 | 99% | Not specified | mdpi.com |
| Copper Nanoparticles (Cu NPs) | Reactive Red 81 | 87.8% | pH 6, 50°C | nih.gov |
| β-Chitosan/Graphene Oxide | Reactive Blue 221 | High adsorption capacity | Wide pH range (2-12) | mdpi.com |
Future work in this area will concentrate on synthesizing more efficient and stable composite materials, exploring their mechanisms in detail, and ensuring their long-term environmental safety and cost-effectiveness for treating effluents containing this compound.
Predictive Modeling and Simulation of Dye Degradation Pathways
Understanding the transformation and breakdown of reactive dyes during treatment is crucial for ensuring complete mineralization and avoiding the formation of toxic intermediates. Predictive modeling and simulation are emerging as powerful tools to elucidate the complex degradation pathways of dyes like this compound.
By using computational models, researchers can simulate how a dye molecule interacts with catalysts and reactive species (like hydroxyl radicals) and predict the series of chemical reactions that lead to its decomposition. mdpi.commdpi.com These models can help identify the intermediate products formed at various stages of degradation. This is vital because some breakdown products, such as aromatic amines, can be more toxic than the original dye. pjoes.com
Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are used to experimentally identify these intermediates, which then helps to validate and refine the proposed degradation pathways from the models. mdpi.comresearchgate.net For example, studies on other reactive dyes have successfully identified intermediates, confirming that degradation often proceeds through the destruction of the chromophore, desulfonation, hydroxylation of aromatic rings, and eventual ring opening to form smaller aliphatic compounds. mdpi.comresearchgate.net
The insights gained from these simulations are invaluable for:
Optimizing Treatment Processes: By knowing the degradation pathway, treatment conditions (e.g., pH, catalyst dose, reaction time) can be fine-tuned to ensure the complete destruction of both the parent dye and any toxic byproducts. mdpi.com
Designing Better Catalysts: Understanding the reaction mechanisms at a molecular level can guide the design of more efficient and selective catalysts.
Assessing Environmental Risk: Predicting the formation of toxic intermediates allows for a more accurate assessment of the environmental risk associated with a particular treatment method. mdpi.com
Future research will focus on developing more accurate and comprehensive kinetic and degradation models for a wider range of reactive dyes, including this compound, under various advanced oxidation and biological treatment scenarios.
Lifecycle Assessment and Sustainable Management of Reactive Dye Usage and Disposal
A shift towards sustainability requires a broader perspective that encompasses the entire lifecycle of reactive dyes, from production to disposal. Lifecycle Assessment (LCA) is a systematic tool used to evaluate the environmental impacts associated with all stages of a product's life. mdpi.com Applying LCA to textile products dyed with this compound can help identify environmental hotspots in the value chain, from raw material extraction and dye synthesis to the dyeing process, wastewater treatment, and end-of-life disposal. mdpi.comchalmers.se
Sustainable management of reactive dye usage focuses on resource efficiency and pollution prevention at the source. Key strategies include:
Water and Energy Conservation: Adopting dyeing processes that require less water and energy, such as cold pad-batch dyeing or using machinery with low liquor ratios, significantly reduces the environmental footprint. textiletoday.com.bdsustainability-directory.com
Waste Minimization: Improving dye fixation efficiency is crucial, as a significant portion of reactive dye is lost to the effluent during the dyeing process. sustainability-directory.comresearchgate.net This can be achieved through the development of dyes with higher fixation rates, chemical modification of fibers (e.g., cationization) to improve dye uptake, and optimizing dyeing parameters like pH and temperature. textiletoday.com.bdresearchgate.net
Salt Reduction: The high salt concentrations required for reactive dyeing contribute to high total dissolved solids (TDS) in effluents. Research into low-salt or zero-salt dyeing methods is a key area of sustainable innovation. textiletoday.com.bdsustainability-directory.com
Circular Economy Approaches: Developing technologies for dye recovery and reuse from effluents, as well as recycling textiles, aligns with the principles of a circular economy. sustainability-directory.com
The table below outlines some sustainable practices and their benefits in the context of reactive dyeing.
| Sustainable Practice | Description | Key Benefit(s) | Reference |
| Low-Liquor Ratio Dyeing | Using less water per unit of fabric in the dyeing process. | Reduces water and energy consumption. | sustainability-directory.com |
| Cold Pad-Batch Dyeing | Dyeing at lower temperatures. | Saves energy and reduces water usage. | textiletoday.com.bdsustainability-directory.com |
| High-Fixation Dyes | Using reactive dyes designed for higher reactivity and bonding with the fiber. | Minimizes dye in effluent, reduces pollution. | textiletoday.com.bd |
| Fiber Cationization | Pre-treating cotton with cationic compounds to increase its affinity for anionic reactive dyes. | Reduces or eliminates the need for salt; improves dye fixation. | researchgate.net |
Regulatory Science and Environmental Policy Considerations for Industrial Dye Effluents
Effective environmental protection relies on a strong regulatory framework that governs the discharge of industrial pollutants. For the textile industry, this involves setting and enforcing stringent limits on the concentration of dyes and other chemicals in wastewater effluents. esemag.comontosight.ai The complex and often stable nature of reactive dyes means that conventional wastewater treatment plants are frequently unable to remove them completely, leading to environmental contamination. tlr-journal.com
There is a growing consensus that environmental policy should shift from a focus on centralized treatment to compelling industries to treat their wastewater at the source. esemag.com This approach, known as decentralized or site-specific treatment, prevents complex industrial pollutants from entering public water systems where they are more difficult and costly to manage.
Key considerations for future regulatory science and policy include:
Developing Stricter Discharge Standards: Regulations need to be updated to reflect the specific challenges posed by synthetic dyes, potentially including limits not just on color but also on specific toxic compounds and their degradation byproducts. esemag.comresearchgate.net
Promoting Advanced Treatment Technologies: Policy can play a role in incentivizing the adoption of advanced and hybrid treatment systems by providing financial support or tax benefits for industries that invest in sustainable technologies. esemag.com
Enforcing Monitoring and Compliance: Regular and accurate monitoring of effluent quality is essential to ensure that industries comply with regulatory standards. whiterose.ac.uk
International Harmonization: Given the global nature of the textile industry, harmonizing environmental regulations across different countries can help create a level playing field and prevent companies from relocating to regions with laxer environmental laws.
The ultimate goal of environmental policy in this area is to foster a circular economy approach, where water is viewed as a reusable resource. textiletoday.com.bd This involves encouraging industries to not only treat their effluent but also to recover and recycle water and chemicals, thereby reducing both pollution and the demand for fresh resources. dut.ac.zatextiletoday.com.bd
Q & A
Q. How can researchers mitigate bias when evaluating the environmental impact of this compound in wastewater studies?
- Methodological Answer : Use blinded sample analysis, where lab technicians are unaware of dye concentrations. Include positive controls (e.g., known toxic dyes) and negative controls (untreated effluent). Partner with third-party labs for independent LC-MS/MS validation of degradation byproducts. Adhere to OECD guidelines for algal toxicity assays (e.g., ISO 8692) to ensure standardized reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
